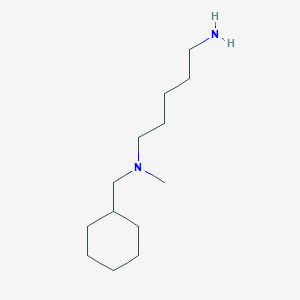![molecular formula C13H20BrNOSi B12561361 Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- CAS No. 143925-60-4](/img/structure/B12561361.png)
Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, a phenylmethyl group, and a trimethylsilyl group attached to the acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- typically involves multiple steps, starting from readily available precursors. One common approach might include:
Bromination: Introduction of the bromine atom into the acetamide structure.
N-alkylation: Attachment of the phenylmethyl group to the nitrogen atom.
Silylation: Introduction of the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- involves its interaction with specific molecular targets. The bromine atom and other functional groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-: Lacks the bromine atom.
Acetamide, 2-chloro-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- may confer unique reactivity and properties compared to its analogs
Conclusion
Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- is a compound of interest in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and offers potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and mechanisms of action.
Propiedades
Número CAS |
143925-60-4 |
|---|---|
Fórmula molecular |
C13H20BrNOSi |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
N-benzyl-2-bromo-N-(trimethylsilylmethyl)acetamide |
InChI |
InChI=1S/C13H20BrNOSi/c1-17(2,3)11-15(13(16)9-14)10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Clave InChI |
KJCRBSVSWUKNBO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CN(CC1=CC=CC=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
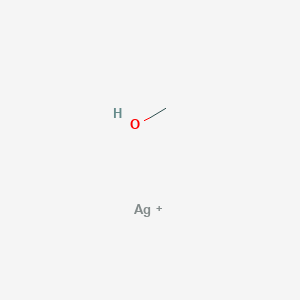
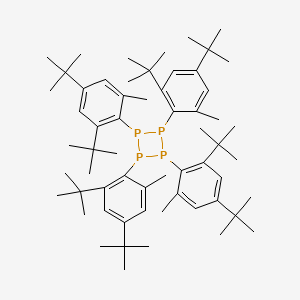
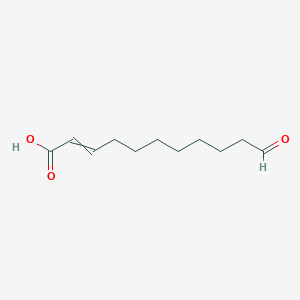



silane](/img/structure/B12561348.png)


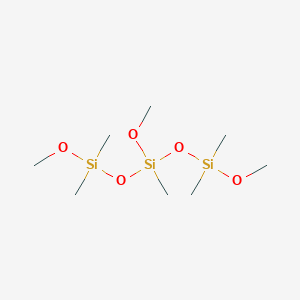
![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
